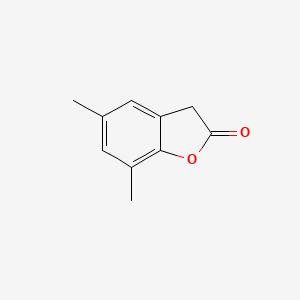
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a phenyl group and a p-tolyl group attached to the pyrazole ring, making it a substituted pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(p-tolyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with p-tolyl ketone under acidic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole may involve similar reaction pathways but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids as catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl or p-tolyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
1-Phenyl-3-(p-tolyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The compound’s anti-inflammatory effects may result from its ability to inhibit the production of pro-inflammatory cytokines or block specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-bromophenyl)-1H-pyrazole
- 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
1-Phenyl-3-(p-tolyl)-1H-pyrazole is unique due to the presence of both phenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The p-tolyl group, with its electron-donating methyl substituent, can enhance the compound’s stability and modify its interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
33064-20-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-12-18(17-16)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
LPKOTNUFRGSROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


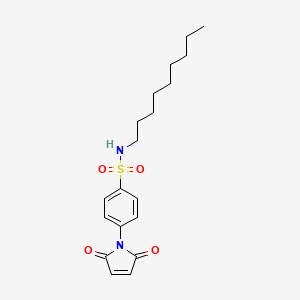
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
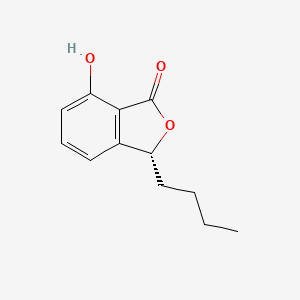
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
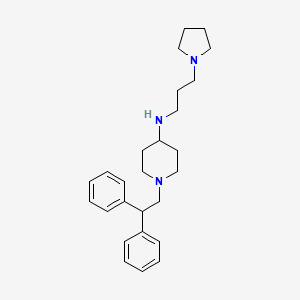

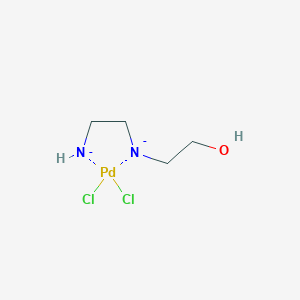
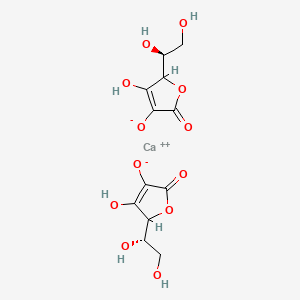
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)

